

Crystal Structure of F0045(S) in Complex with H1 Hemagglutinin: A Technical Guide

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Compound of Interest

Compound Name: F0045(S)

Cat. No.: B15563857

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of the small-molecule fusion inhibitor **F0045(S)** in complex with influenza A H1 hemagglutinin (HA). The content herein is curated for professionals in the fields of virology, structural biology, and antiviral drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows.

Introduction

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a primary target for drug development as it mediates viral entry into host cells. The small molecule **F0045(S)** has been identified as an inhibitor of influenza A virus fusion. This document details the structural basis of its interaction with H1 HA, providing critical insights for structure-based drug design and optimization.

Structural and Biophysical Data

The interaction between **F0045(S)** and H1 HA has been characterized through X-ray crystallography and various biophysical assays. The following tables summarize the key quantitative data from these studies.

Table 1: Crystallographic Data for F0045(S)-H1 HA Complex

Parameter	Value
PDB ID	6WCR[1][2][3]
Resolution	2.69 Å[4][5]
Space Group	I 21 3
Unit Cell Dimensions (a, b, c)	160.096 Å, 160.096 Å, 160.096 Å
Unit Cell Angles (α , β , γ)	90°, 90°, 90°
R-work	0.220
R-free	0.246

Table 2: Binding and Neutralization Data of F0045(S)

Assay	Parameter	Value
Fluorescence Polarization	IC ₅₀ (H1/PR8 HA)	~10 μ M
Cell-Based Neutralization	EC ₅₀ (H1/PR8 virus)	100 \pm 4 μ M
Structural Interaction	Buried Surface Area (HA1)	~130 Å ²
Structural Interaction	Buried Surface Area (HA2)	~171 Å ²

Molecular Interactions

The co-crystal structure reveals that **F0045(S)** binds to a conserved hydrophobic cavity in the stem region of HA, at the interface of the HA1 and HA2 subunits. This binding site is analogous to the epitopes of broadly neutralizing antibodies such as FI6v3 and CR9114.

Key interactions include:

- A direct hydrogen bond between the amide carbonyl of **F0045(S)** and the sidechain hydroxyl of Thr318 from HA1.

- A CH- π interaction between the Cy2 of Thr318 (HA1) and the A ring of **F0045(S)**.
- CH- π interactions between the C ring of **F0045(S)** and His18 (HA1) and Trp21 (HA2).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Crystallization of the **F0045(S)**-H1 HA Complex

The crystal structure of **F0045(S)** in complex with H1N1 A/Puerto Rico/8/1934 (H1/PR8) HA was determined using the sitting drop vapor diffusion method.

Protein Preparation:

- Recombinant H1/PR8 HA was concentrated to approximately 10 mg/mL in a buffer solution containing 20 mM Tris, pH 8.0, and 150 mM NaCl.

Complex Formation:

- **F0045(S)** was incubated with the concentrated H1/PR8 HA at a ~5 molar excess for approximately 30 minutes at room temperature.
- The mixture was centrifuged at 10,000 x g for 4-5 minutes to remove any precipitate.

Crystallization:

- Crystallization screens were performed using an automated robotic system.
- Crystals were grown using the sitting drop vapor diffusion method at 277.15 K.
- The precipitant solution contained 0.2 M magnesium nitrate and 20% w/v PEG3350.

Data Collection and Processing:

- X-ray diffraction data were collected at a synchrotron source.
- Data were processed and refined to a resolution of 2.69 Å.

Fluorescence Polarization (FP) Competition Assay

This assay was utilized to determine the binding affinity of **F0045(S)** to H1 HA by competing with a fluorescently labeled peptide probe.

Materials:

- FP Probe: P7-TAMRA (75 nM)
- Protein: H1 HA (30-100 nM, depending on the strain)
- Compound: **F0045(S)** (serially diluted)
- Assay Buffer: PBS, pH 7.4, containing 0.01% Triton X-100
- Controls: DMSO (negative), unlabeled P7 peptide (positive)

Protocol:

- A solution of the P7-TAMRA probe and H1 HA in the assay buffer is prepared.
- Serial dilutions of **F0045(S)** are added to the wells of a microplate.
- The probe-protein mixture is added to the wells containing the compound.
- The plate is incubated for a short period at room temperature.
- Fluorescence polarization is measured in triplicate using a microplate reader.
- The data is analyzed to determine the IC₅₀ value of **F0045(S)**.

Microneutralization Assay

This cell-based assay was used to evaluate the ability of **F0045(S)** to neutralize influenza virus infectivity.

Materials:

- Cells: Madin-Darby Canine Kidney (MDCK) cells

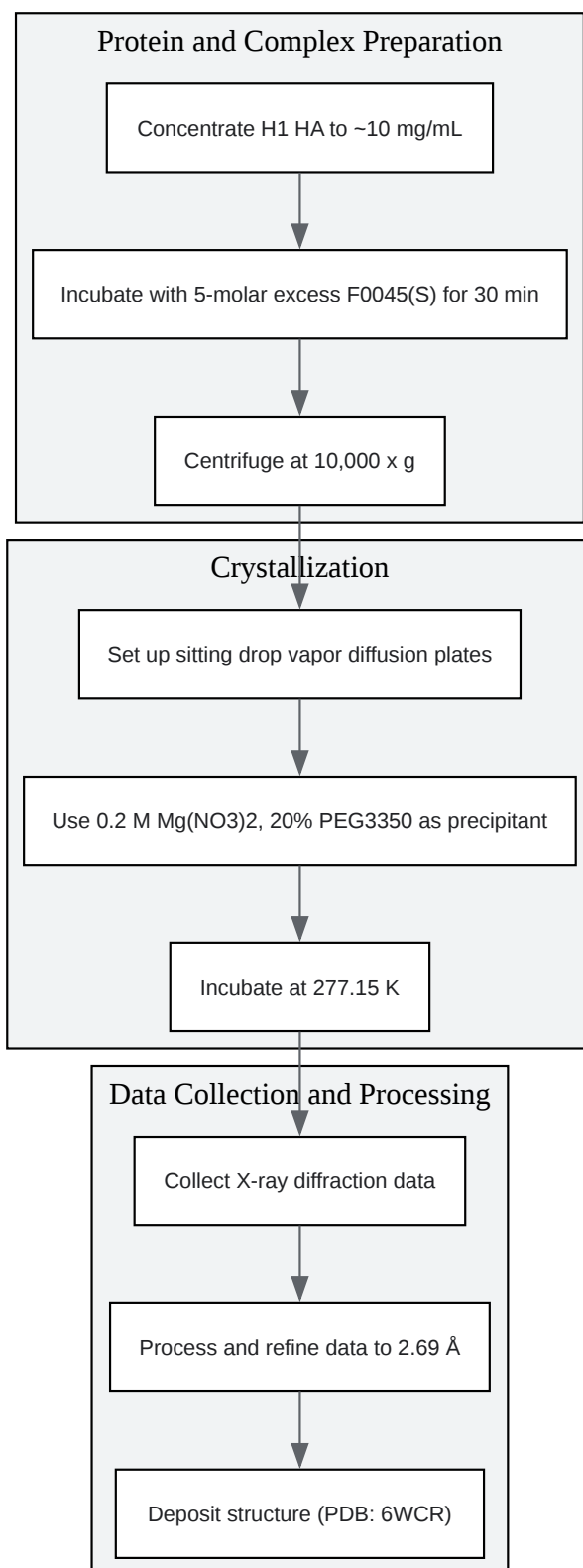
- Virus: Influenza A/H1N1 virus
- Compound: **F0045(S)** (serially diluted)
- Infection Medium: Appropriate cell culture medium for MDCK cells

Protocol:

- MDCK cells are seeded in 96-well plates to form a confluent monolayer.
- Serial dilutions of **F0045(S)** are prepared.
- A standardized amount of influenza virus (e.g., 100 TCID₅₀) is pre-incubated with the serially diluted **F0045(S)** for 1 hour at 37°C to allow for neutralization.
- The cell monolayer is washed, and the virus-compound mixture is added to the cells.
- The plates are incubated for 1 hour at 37°C to allow for viral entry.
- The inoculum is removed, and fresh medium containing the corresponding concentration of **F0045(S)** is added.
- The plates are incubated for 48-72 hours at 37°C.
- Viral inhibition is assessed by observing the cytopathic effect (CPE) or by performing a hemagglutination assay on the cell supernatants. The EC₅₀ value is then calculated.

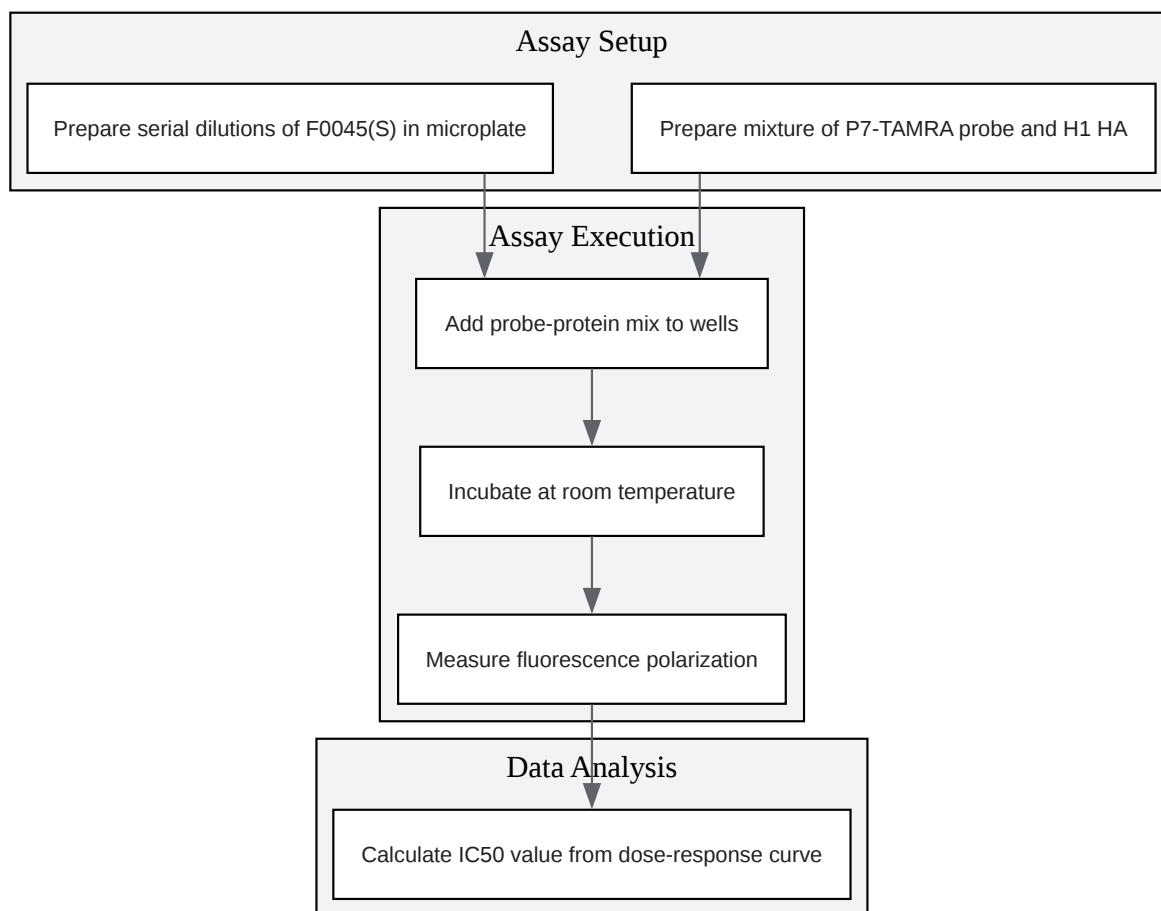
Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.



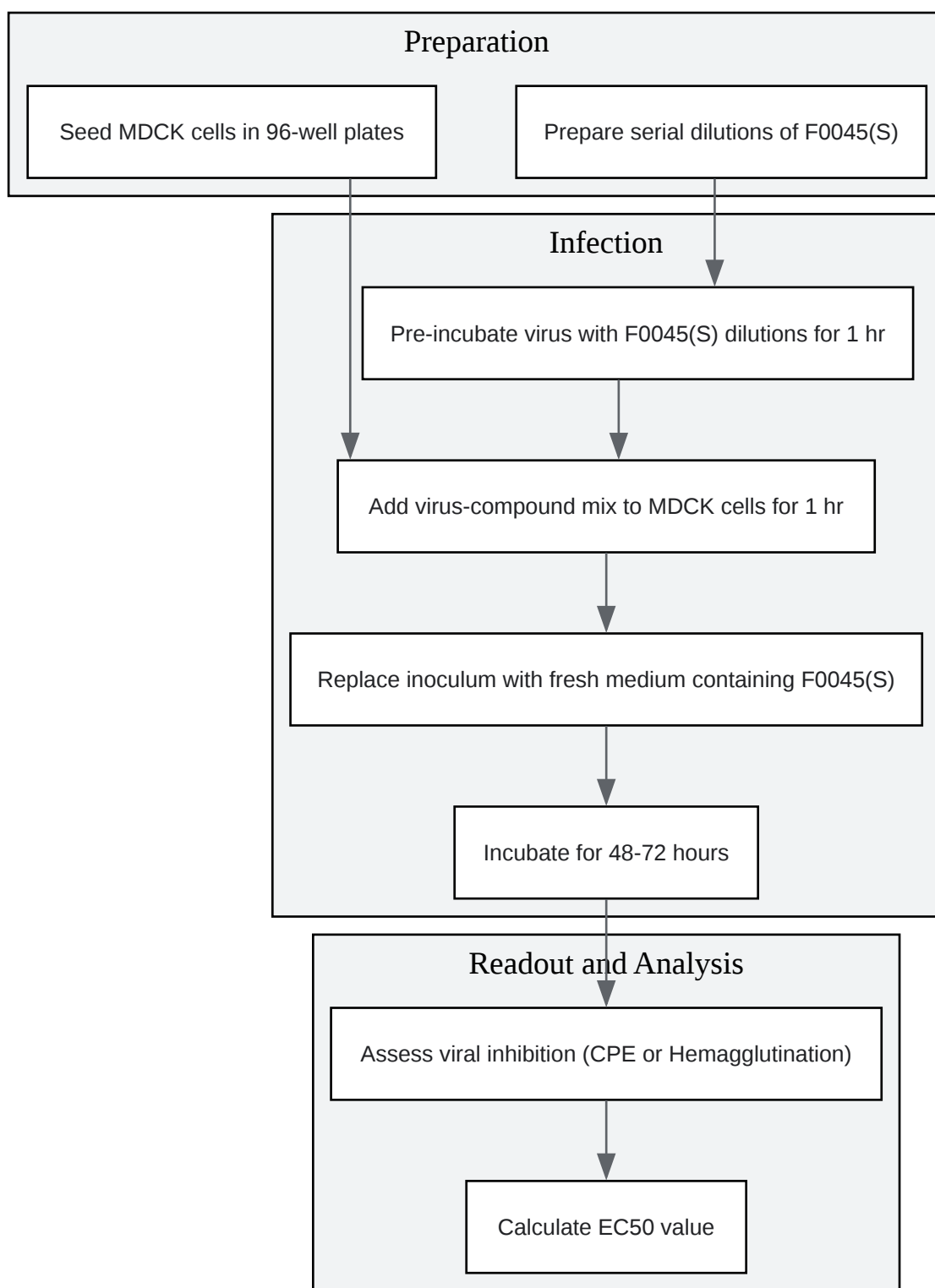
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Figure 1. Workflow for the crystallization of the **F0045(S)**-H1 HA complex.



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Figure 2. Workflow for the Fluorescence Polarization competition assay.



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Figure 3. Workflow for the Microneutralization assay.

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